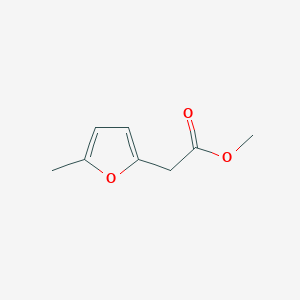

2-Furanacetic acid, 5-methyl-, methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Furanacetic acid, 5-methyl-, methyl ester” is a chemical compound with the molecular formula C7H8O4 . It is also known as 2-Furancarboxylic acid, 5-(hydroxymethyl)-, methyl ester . Furans with suitable substituents in the 2- positions may be transformed into other systems with aromatic character .

Synthesis Analysis

The synthesis of esters like “2-Furanacetic acid, 5-methyl-, methyl ester” can be achieved through various methods. One such method involves the hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA) on Pd/C catalysts at ambient temperature . This process provides a high yield of 94.5% at 30 °C and 3.0 MPa H2 in tetrahydrofuran . Another method involves the reaction of carboxylic acids with alcohols to form esters in the presence of an acid catalyst .

Molecular Structure Analysis

The molecular structure of “2-Furanacetic acid, 5-methyl-, methyl ester” can be represented by the IUPAC Standard InChI: InChI=1S/C7H8O4/c1-9-6-4-3-5 (11-6)7 (8)10-2/h3-4H,1-2H3 .

Chemical Reactions Analysis

Esters like “2-Furanacetic acid, 5-methyl-, methyl ester” can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters .

Wissenschaftliche Forschungsanwendungen

Synthesis of Polysubstituted Anilines : The compound 5-Amino-2-furancarboxylic acid methyl ester, closely related to 2-Furanacetic acid, 5-methyl-, methyl ester, is used in the Diels−Alder cycloaddition with various dienophiles. This process yields ring-opened cycloadducts, which can be dehydrated to produce polysubstituted anilines, important in the development of pharmaceuticals and organic materials (Padwa et al., 1997).

Birch Reduction in Organic Synthesis : The reduction of 3-furoic acid, which can be structurally related to 2-Furanacetic acid, 5-methyl-, methyl ester, using sodium and 2-propanol in liquid ammonia is a key step in Birch reduction. This process is crucial in organic synthesis, particularly in the transformation of aromatic compounds into saturated analogs (Kinoshita et al., 1975).

Development of Energetic Salts : A derivative of 4-amino-3-(5-acetic acid methyl ester-1,2,4-oxadiazolyl)-furazan, related to 2-Furanacetic acid, 5-methyl-, methyl ester, is used in synthesizing energetic salts. These salts show promise as secondary explosives due to their good thermal stability and high performance (He et al., 2018).

Aerobic Oxidation in Catalysis : The oxidative esterification of 5-hydroxymethylfurfural (HMF) and furfural to prepare corresponding esters, including 2,5-furandicarboxylic acid methyl (FDCAM), is achieved using Cox Oy -N@C catalysts. This process is significant in the field of green chemistry and catalysis (Deng et al., 2014).

Pharmaceutical Research and Development : Derivatives of 5-phenyl-furan-2-carboxylic acids, which are structurally similar to 2-Furanacetic acid, 5-methyl-, methyl ester, have been studied for their potential as antimycobacterial agents. These compounds are particularly notable for their ability to interfere with iron homeostasis (Mori et al., 2022).

Wirkmechanismus

Zukünftige Richtungen

The future directions for “2-Furanacetic acid, 5-methyl-, methyl ester” and similar compounds could involve further exploration of their synthesis processes and potential applications. For instance, esters derived from 2,5-furandicarboxylic acid have been studied for their plasticizing effects on poly(lactic acid), suggesting potential use in the production of biodegradable polymers .

Eigenschaften

IUPAC Name |

methyl 2-(5-methylfuran-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-6-3-4-7(11-6)5-8(9)10-2/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOMLWLBUMAZCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde](/img/structure/B2483920.png)

![[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2483922.png)

![2-(2,5-dimethylphenyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2483930.png)

![2,3-dimethoxy-5,6,9,10,11,12,13,13a-octahydro-8H-isoquino[2,1-g][1,6]naphthyridin-8-one](/img/structure/B2483934.png)

![Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2483936.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2483939.png)

![ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate](/img/structure/B2483942.png)

![N-(furan-2-ylmethyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2483943.png)